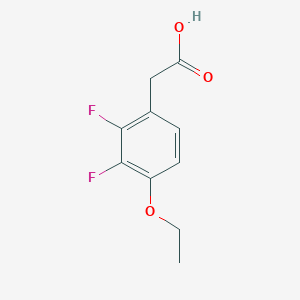

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(4-ethoxy-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-7-4-3-6(5-8(13)14)9(11)10(7)12/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQFXSRZIUVTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674013 | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-62-2 | |

| Record name | (4-Ethoxy-2,3-difluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The presented route is designed for adaptability in a research and development setting, with a focus on explaining the rationale behind each synthetic step and providing detailed experimental protocols.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of the difluoro and ethoxy groups on the phenyl ring imparts unique electronic and lipophilic properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials. Phenylacetic acid derivatives are core structures in many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atoms can enhance metabolic stability and binding affinity to biological targets.

This guide details a four-step synthesis starting from commercially available 2,3-difluorophenol. The chosen pathway offers a logical and efficient approach to the target molecule.

Overall Synthetic Workflow

The synthesis of this compound can be achieved through a four-step sequence:

-

Ethoxylation: Introduction of the ethoxy group onto the phenol.

-

Formylation: Installation of a formyl group onto the aromatic ring.

-

Cyanation: Conversion of the aldehyde to a nitrile.

-

Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

Figure 1: Overall synthetic route for this compound.

Step 1: Synthesis of 1-Ethoxy-2,3-difluorobenzene

The initial step involves the ethoxylation of 2,3-difluorophenol. This is a classic Williamson ether synthesis, a reliable and high-yielding reaction.

Reaction Scheme:

(Self-generated image of the reaction scheme for ethoxylation)

Core Principles and Experimental Rationale:

The Williamson ether synthesis is an SN2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide. In this case, the phenoxide ion is generated in situ by deprotonating 2,3-difluorophenol with a suitable base, such as potassium carbonate. Potassium carbonate is a mild and inexpensive base, making it a practical choice for this transformation. Ethyl iodide is a good electrophile as iodine is an excellent leaving group. The reaction is typically carried out in a polar aprotic solvent like 2-butanone to facilitate the dissolution of the reactants and promote the SN2 pathway.

Experimental Protocol:

-

To a solution of 2,3-difluorophenol (1.0 eq) in 2-butanone, add potassium carbonate (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl iodide (1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and stir for 3 hours.

-

After cooling to room temperature, add water and toluene to the reaction mixture.

-

Separate the organic layer and wash it sequentially with 2N sodium hydroxide and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation under reduced pressure to obtain 1-ethoxy-2,3-difluorobenzene.[1]

Data Summary Table:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2,3-Difluorophenol | 1.0 | 130.09 | 793.9 mmol |

| Potassium Carbonate | 1.2 | 138.21 | 923 mmol |

| Ethyl Iodide | 1.5 | 155.97 | 1154 mmol |

| 2-Butanone | - | 72.11 | 770 mL |

| Product | 158.14 | Expected Yield: >90% |

Step 2: Synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde

The second step is the formylation of 1-ethoxy-2,3-difluorobenzene. The Vilsmeier-Haack reaction is a suitable method for this transformation, as it is effective for electron-rich aromatic compounds.[2][3][4][5][6]

Reaction Scheme:

(Self-generated image of the reaction scheme for formylation)

Core Principles and Experimental Rationale:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloromethyliminium salt, as the electrophile.[3] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3).[3] The electron-rich 1-ethoxy-2,3-difluorobenzene attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The ethoxy group is an activating group and directs the substitution to the para position, which is sterically more accessible. The resulting iminium ion is then hydrolyzed during workup to yield the aldehyde.[5]

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol:

-

Cool a solution of 1-ethoxy-2,3-difluorobenzene (1.0 eq) in DMF to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 eq) to the solution while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-ethoxy-2,3-difluorobenzaldehyde.

Data Summary Table:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |

| 1-Ethoxy-2,3-difluorobenzene | 1.0 | 158.14 |

| N,N-Dimethylformamide (DMF) | Solvent | 73.09 |

| Phosphorus Oxychloride (POCl3) | 1.2 | 153.33 |

| Product | 186.15 |

Step 3: Synthesis of 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile

The conversion of the aldehyde to the corresponding nitrile can be achieved via a Strecker synthesis, which involves the formation of an α-aminonitrile that is subsequently converted to the desired nitrile.[7][8][9][10][11]

Reaction Scheme:

(Self-generated image of the reaction scheme for cyanation)

Core Principles and Experimental Rationale:

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide.[9] The aldehyde first reacts with ammonia to form an imine. The cyanide ion then adds to the imine in a nucleophilic addition to form an α-aminonitrile.[8] For the synthesis of a phenylacetonitrile from a benzaldehyde, a modified approach is often used where the aldehyde is first converted to a cyanohydrin, which is then reduced.

A more direct approach involves the reaction of the aldehyde with a cyanide source to form a cyanohydrin, which is then converted to the nitrile.

Experimental Protocol (via Cyanohydrin):

-

To a solution of 4-ethoxy-2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent, add sodium cyanide (1.1 eq).

-

Acidify the mixture with a weak acid (e.g., acetic acid) to generate HCN in situ.

-

Stir the reaction at room temperature until the formation of the cyanohydrin is complete (monitored by TLC).

-

The resulting cyanohydrin can be reduced to the nitrile using a variety of reducing agents. A common method is treatment with a dehydrating agent.

Data Summary Table:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |

| 4-Ethoxy-2,3-difluorobenzaldehyde | 1.0 | 186.15 |

| Sodium Cyanide | 1.1 | 49.01 |

| Product | 195.18 |

Step 4:

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[12][13][14]

Reaction Scheme:

(Self-generated image of the reaction scheme for hydrolysis)

Core Principles and Experimental Rationale:

The hydrolysis of nitriles is a robust reaction that proceeds in the presence of strong acid or base and heat.[12] Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed to the carboxylate salt, which upon acidification, yields the carboxylic acid.[12] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water.

Figure 3: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol (Basic Hydrolysis):

-

To a solution of 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted starting material.

-

Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.[12]

Data Summary Table:

| Reagent/Solvent | Molar Eq. | Molecular Weight ( g/mol ) |

| 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile | 1.0 | 195.18 |

| Sodium Hydroxide | Excess | 40.00 |

| Ethanol/Water | Solvent | - |

| Product | 214.17 |

Alternative Synthetic Strategies

While the presented route is robust, other synthetic strategies could also be employed. For instance, the Willgerodt-Kindler reaction could be used to convert a 4-ethoxy-2,3-difluoroacetophenone intermediate to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[15][16][17][18] However, the acetophenone precursor would first need to be synthesized, potentially adding steps to the overall sequence.

Conclusion

This guide has outlined a detailed and scientifically sound synthetic pathway for the preparation of this compound. By understanding the core chemical principles behind each transformation, researchers can adapt and optimize these procedures to suit their specific laboratory conditions and scale requirements. The provided protocols and data summaries serve as a valuable resource for professionals in the fields of drug discovery and materials science.

References

- ChemBK. 2,3-Difluoroethoxybenzene 1-Ethoxy-2,3-difluorobenzene. [Link]

- Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem.1999, 64, 2465–2470.

- Master Organic Chemistry. Strecker Synthesis. [Link]

- NROChemistry. Vilsmeier-Haack Reaction. [Link]

- NROChemistry. Strecker Synthesis. [Link]

- Wikipedia. Strecker amino acid synthesis. [Link]

- Wikipedia. Willgerodt rearrangement. [Link]

- Synlett. Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane. [Link]

- YouTube.

- Organic Chemistry Portal. Strecker Synthesis. [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- MedSchoolCoach.

- Wikipedia. Vilsmeier–Haack reaction. [Link]

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

- PubChem. 1-Ethoxy-2,3-Difluorobenzene. [Link]

- Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

- SciSpace.

- ChemSrc. 4'-Ethoxy-2',3'-difluoroacetophenone. [Link]

- SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. [Link]

- Royal Society of Chemistry.

- University of California, Irvine. 12BL Experiment 5: Ester Hydrolysis. [Link]

- YouTube. Cyanohydrin Formation (Forward/Reverse Directions). [Link]

- YouTube.

- Royal Society of Chemistry. The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). [Link]

- Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

- Google Patents.

- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

- Chemistry LibreTexts. 19.

- Google Patents. CN102531870A - Preparation method of 2,4-difluoroacetophenone.

- HETEROCYCLES, Vol. 65, No. 1, 2005. SYNTHESIS OF 6-BROMO-3-HYDROXY-2-PYRIDINECARBOXALDEHYDE. [Link]

- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. [Link]

- St. Joseph's College. IV SEMMESTER. [Link]

- YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. [Link]

- PubMed. Hydrolysis derivatives of (pyridyl-2)acetonitrile. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. Strecker Synthesis [organic-chemistry.org]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 14. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 16. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 17. scispace.com [scispace.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

2-(4-Ethoxy-2,3-difluorophenyl)acetic acid preparation method

An In-depth Technical Guide to the Preparation of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

Introduction

This compound is a substituted phenylacetic acid derivative of significant interest to the pharmaceutical and agrochemical industries. The unique substitution pattern on the phenyl ring, featuring two vicinal fluorine atoms and an ethoxy group, imparts specific electronic and lipophilic properties that can be leveraged in the design of novel bioactive molecules. Phenylacetic acids, as a class, are crucial structural motifs found in a wide array of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and plant growth regulators.[1]

This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of this compound. The primary methodology detailed herein proceeds via the hydrolysis of a key nitrile intermediate, a classic and reliable transformation in organic synthesis.[1] We will explore the synthesis of this intermediate from its corresponding benzaldehyde, provide a step-by-step protocol for the final hydrolysis, and discuss alternative synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this valuable compound.

Strategic Overview: A Multi-Step Synthesis via a Nitrile Intermediate

The most direct and widely applicable method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[2] This strategy offers high yields and a straightforward purification process. Our selected pathway, therefore, involves three main stages, starting from the commercially available 4-ethoxy-2,3-difluorobenzaldehyde.

The overall transformation is outlined below:

-

Reduction: The aldehyde functional group is selectively reduced to a primary alcohol.

-

Halogenation: The resulting benzyl alcohol is converted into a more reactive benzyl halide (e.g., chloride or bromide).

-

Cyanation: The benzyl halide undergoes nucleophilic substitution with a cyanide salt to form the key intermediate, 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile.

-

Hydrolysis: The nitrile intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

This sequence is chosen for its reliability, scalability, and the commercial availability of the starting materials. Each step employs well-understood and documented chemical transformations.

Caption: Synthetic pathway from benzaldehyde to the target acetic acid.

Part 1: Synthesis of the Key Intermediate, 2-(4-Ethoxy-2,3-difluorophenyl)acetonitrile

This section details the three-step conversion of 4-ethoxy-2,3-difluorobenzaldehyde into the crucial nitrile precursor.

Step 1.1: Reduction of 4-Ethoxy-2,3-difluorobenzaldehyde

Causality: The initial step involves the reduction of the aldehyde to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that efficiently reduces aldehydes and ketones without affecting other functional groups like the aromatic ring or the ether linkage. The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxy-2,3-difluorobenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4-ethoxy-2,3-difluorophenyl)methanol, which can often be used in the next step without further purification.

Step 1.2: Halogenation of (4-Ethoxy-2,3-difluorophenyl)methanol

Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. Conversion to a benzyl bromide using a reagent like phosphorus tribromide (PBr₃) is a highly effective method. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

Experimental Protocol:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the crude (4-ethoxy-2,3-difluorophenyl)methanol (1.0 eq) in anhydrous diethyl ether at 0 °C.

-

Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via a syringe, maintaining the temperature at 0 °C. A white precipitate may form.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and slowly pour it over crushed ice.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield 1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene. Caution: Benzyl bromides are lachrymatory and should be handled in a well-ventilated fume hood.

Step 1.3: Cyanation of 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene

Causality: This step involves a classic Sₙ2 reaction where the bromide is displaced by a cyanide nucleophile. Sodium cyanide (NaCN) or potassium cyanide (KCN) are common cyanide sources. The reaction is typically run in a polar aprotic solvent like DMSO or DMF to dissolve the cyanide salt and accelerate the Sₙ2 reaction. The addition of a small amount of water can sometimes improve the solubility of the cyanide salt.

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq) in a mixture of DMSO and a small amount of water (e.g., 10:1 v/v). Extreme Caution: Cyanide salts are highly toxic. All operations must be performed in a fume hood, and appropriate personal protective equipment must be worn. All cyanide-containing waste must be quenched with bleach before disposal.

-

Add a solution of 1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene (1.0 eq) in DMSO to the cyanide solution.

-

Heat the reaction mixture to 50-60 °C and stir for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extract the product with ethyl acetate or toluene (3x volumes).

-

Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO and cyanide.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile can be purified by column chromatography on silica gel or by vacuum distillation.

Part 2: Preparation of this compound via Nitrile Hydrolysis

This final step converts the nitrile intermediate into the desired carboxylic acid. Basic hydrolysis is often preferred as it typically results in a cleaner reaction and simplifies purification.

Mechanism Insight: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, forming a hydroxy imine intermediate. Tautomerization leads to an amide, which is then further hydrolyzed under the reaction conditions to a carboxylate salt. The final carboxylic acid is liberated upon acidification during the workup.

Detailed Experimental Protocol: Basic Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(4-ethoxy-2,3-difluorophenyl)acetonitrile (1.0 eq), ethanol, and a 20-30% aqueous solution of sodium hydroxide (NaOH, 3-5 eq).

-

Reflux: Heat the mixture to reflux (typically 90-100 °C). The reaction progress can be monitored by the evolution of ammonia gas (which can be tested with moist pH paper) and by TLC analysis. The reflux is typically maintained for 6-12 hours.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by distillation under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or toluene) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid (HCl). The target carboxylic acid will precipitate as a solid.[3]

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture or toluene) to yield pure this compound.

-

Caption: Experimental workflow for the basic hydrolysis of the nitrile.

| Parameter | Value / Condition | Rationale |

| Solvent | Ethanol / Water | Co-solvent system to ensure solubility of both the organic nitrile and the inorganic base. |

| Base | Sodium Hydroxide (NaOH) | Strong base required for the hydrolysis of the stable nitrile and subsequent amide intermediate. |

| Temperature | Reflux (~100 °C) | Provides the necessary activation energy for the hydrolysis reaction to proceed at a reasonable rate. |

| Work-up pH | ~2 | Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid.[3] |

| Purification | Recrystallization | Effective method for removing impurities and obtaining a high-purity crystalline product. |

Alternative Synthetic Strategies

While the nitrile hydrolysis route is robust, other methods can be considered depending on the availability of starting materials and desired reaction conditions.

The Willgerodt-Kindler Reaction

This classic reaction transforms an aryl alkyl ketone into the corresponding carboxylic acid (via a thioamide intermediate).[4][5]

-

Starting Material: 1-(4-Ethoxy-2,3-difluorophenyl)ethanone.

-

Reagents: Elemental sulfur and a secondary amine, typically morpholine.[1][6]

-

Process: The ketone is heated with sulfur and morpholine to form a thiomorpholide. This intermediate is then isolated and hydrolyzed under acidic or basic conditions to yield the target acid.[6]

-

Considerations: This method avoids the use of highly toxic cyanides but often requires high temperatures and can have substrate limitations. The use of morpholine and sulfur may also present handling and purification challenges.

Carboxylation of a Grignard Reagent

This approach builds the carboxylic acid moiety through the reaction of an organometallic intermediate with carbon dioxide.[7]

-

Starting Material: 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene (the same intermediate from Step 1.2).

-

Reagents: Magnesium turnings and solid carbon dioxide (dry ice).[8]

-

Process: The benzyl bromide is first reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding Grignard reagent.[9] This highly nucleophilic reagent is then quenched with an excess of dry ice. An acidic work-up protonates the resulting magnesium carboxylate to give the final product.

-

Considerations: The primary challenge of this method is the extreme moisture sensitivity of Grignard reagents. All glassware, solvents, and reagents must be scrupulously dried to prevent the reagent from being quenched by water.

Conclusion

The preparation of this compound is most reliably achieved through a multi-step synthesis culminating in the hydrolysis of the corresponding phenylacetonitrile. This guide provides a detailed, field-proven protocol for this transformation, starting from the commercially available 4-ethoxy-2,3-difluorobenzaldehyde. The outlined procedures, from the initial reduction and halogenation to the final hydrolysis and purification, are based on well-established chemical principles, ensuring a high degree of success and reproducibility for the skilled researcher. The alternative routes discussed, such as the Willgerodt-Kindler reaction and Grignard carboxylation, offer valuable strategic options depending on specific laboratory constraints and starting material availability.

References

- Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction.

- Wikipedia. (n.d.). Willgerodt rearrangement.

- Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone.

- Chemeurope.com. (n.d.). Willgerodt rearrangement.

- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.

- YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.

- PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 5. Willgerodt_rearrangement [chemeurope.com]

- 6. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. adichemistry.com [adichemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

CAS 1017779-62-2 chemical properties

An In-Depth Technical Guide to GSK2830371 (CAS 1404456-53-6): A Selective Allosteric Inhibitor of Wip1 Phosphatase

Introduction

This technical guide provides a comprehensive overview of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It is important to note that while the initial query referenced CAS 1017779-62-2, the substantial body of scientific literature and detailed experimental data are associated with GSK2830371, which has the CAS number 1404456-53-6. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of GSK2830371. Another compound, I-BET762 (Molibresib), a BET bromodomain inhibitor, also frequently appeared in related searches and should not be confused with GSK2830371.

GSK2830371 has emerged as a significant research tool for investigating the DNA damage response (DDR) and the p53 signaling pathway. Wip1 is a serine/threonine phosphatase that acts as a negative regulator of the p53 tumor suppressor protein.[1][2] By inhibiting Wip1, GSK2830371 can restore and enhance p53 activity, making it a promising candidate for cancer therapy, particularly in tumors with wild-type p53.[1][3]

Chemical and Physical Properties

GSK2830371 is an orally bioavailable small molecule. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (S)-5-((5-Chloro-2-methylpyridin-3-ylamino)methyl)-N-(3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide | |

| CAS Number | 1404456-53-6 | |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C |

Mechanism of Action

GSK2830371 is a highly selective, allosteric inhibitor of Wip1 phosphatase with an IC₅₀ of 6 nM.[4][5] It exhibits selectivity for Wip1 over at least 21 other phosphatases. The allosteric inhibition mechanism of GSK2830371 is a key feature, as it does not compete with the substrate at the catalytic site. Instead, it binds to a unique "flap" subdomain near the Wip1 catalytic site.[3] This flap region is structurally divergent from other members of the protein phosphatase 2C (PP2C) family, which confers the high selectivity of GSK2830371 for Wip1.[3]

The binding of GSK2830371 to this allosteric site induces a conformational change in Wip1, locking the enzyme in an inactive state.[6] This inhibition of Wip1 phosphatase activity leads to an increase in the phosphorylation of its downstream substrates. Key substrates of Wip1 include critical components of the DNA damage response pathway, such as p53, Chk2, H2AX, and ATM.[5]

The inhibition of Wip1 by GSK2830371 has a significant impact on the p53 signaling pathway. Wip1 normally dephosphorylates p53 at Ser15, which is a crucial step in p53 activation.[7] By preventing this dephosphorylation, GSK2830371 maintains p53 in its active, phosphorylated state, leading to the transactivation of its downstream target genes, such as p21, which is involved in cell cycle arrest.[2][4] This sustained activation of the p53 pathway can lead to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][2]

Experimental Protocols

In Vitro Wip1 Phosphatase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of GSK2830371 on Wip1 phosphatase.

Materials:

-

Recombinant human Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 stock solution in DMSO

-

DMSO (for control)

-

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO.

-

In a microplate, add the GSK2830371 dilutions or DMSO (for control) to the assay buffer.

-

Add 50 µM FDP substrate to each well and mix.

-

Initiate the reaction by adding 10 nM Wip1 enzyme to each well.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescent signal on a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value.[5]

Cell-Based Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of GSK2830371 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF7, a breast cancer cell line with PPM1D amplification)

-

Complete cell culture medium

-

GSK2830371 stock solution in DMSO

-

Cell viability reagent (e.g., CCK-8)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 (and a DMSO control) for a specified duration (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀).[4]

In Vivo Studies and Pharmacokinetics

GSK2830371 is orally bioavailable and has been evaluated in in vivo models. In xenograft models using human lymphoma cell lines (e.g., DOHH2), oral administration of GSK2830371 has been shown to inhibit tumor growth.[5] Pharmacodynamic studies in these models have demonstrated increased phosphorylation of Chk2 (T68) and p53 (S15) in tumor tissues, confirming target engagement in vivo.[5]

However, it has been noted that GSK2830371 has a short half-life in mice, suggesting that sustained inhibition of Wip1 may be necessary for maximal anti-tumor effect.[4][6] This has led to dosing schedules of twice or three times daily in some preclinical studies.[4] Efforts to overcome the pharmacokinetic limitations of GSK2830371 are ongoing in the field.[6]

Therapeutic Potential and Combination Strategies

The primary therapeutic potential of GSK2830371 lies in its ability to reactivate the p53 tumor suppressor pathway. This makes it a particularly attractive candidate for the treatment of cancers that retain wild-type p53 but have amplification or overexpression of PPM1D, the gene encoding Wip1.[1][3]

Furthermore, GSK2830371 has shown synergistic effects when used in combination with other anti-cancer agents. For instance, it potentiates the effects of MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[1][7][8] MDM2 is another negative regulator of p53, and the dual inhibition of both Wip1 and MDM2 leads to a more robust and sustained activation of p53, resulting in enhanced cancer cell death.[2][7] Combination with genotoxic agents like doxorubicin has also been shown to potentiate cell death.[1][2]

Conclusion

GSK2830371 is a potent, selective, and orally bioavailable allosteric inhibitor of Wip1 phosphatase. Its ability to reactivate the p53 pathway by preventing the dephosphorylation of key DNA damage response proteins makes it a valuable tool for cancer research and a promising therapeutic agent, especially in combination with other targeted therapies. Further research is warranted to optimize its pharmacokinetic properties and fully elucidate its clinical potential.

References

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed. (URL: [Link])

- Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed. (URL: [Link])

- Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC. (URL: [Link])

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC - NIH. (URL: [Link])

- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl

- In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma. (URL: [Link])

- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - AACR Journals. (URL: [Link])

- GSK2830371 induced p53 phosphorylation and stabilization via WIP1...

- GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

- Molibresib - Drug Targets, Indications, Patents - P

- Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis - ResearchG

- Generation of allosteric small-molecule phosphatase inhibitors for the tre

- Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC. (URL: [Link])

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - MDPI. (URL: [Link])

- A Phase I Study of Molibresib (GSK525762), a Selective Bromodomain (BRD) and Extra Terminal Protein (BET) Inhibitor: Results from Part 1 of a Phase I/II Open Label Single Agent Study in Subjects with Non-Hodgkin's Lymphoma (NHL)

- (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,4)benzodiazepine-4-acetamide | C22H22ClN5O2 | CID 46943432 - PubChem. (URL: [Link])

- (PDF) Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D)

- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner - PubMed. (URL: [Link])

Sources

- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

An In-depth Technical Guide: Physicochemical Characterization of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid

Foreword: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery and materials science, the journey from a candidate molecule to a viable product is fundamentally governed by its intrinsic physical and chemical properties. These characteristics dictate a compound's behavior in biological systems and its suitability for formulation, ultimately determining its efficacy, safety, and stability.[1][2][3] this compound, a substituted phenylacetic acid, belongs to a class of compounds with significant potential in medicinal chemistry. Its structural motifs—a difluorinated phenyl ring, an ethoxy group, and a carboxylic acid function—suggest a nuanced profile of lipophilicity, acidity, and hydrogen bonding potential.

This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. As experimental data for this specific molecule (CAS No. 1017779-62-2) is not extensively published, this document serves as both a repository of predicted values and, more critically, a detailed methodological playbook. We will not only present the "what" but delve into the "why" and "how," explaining the causality behind experimental choices and providing field-proven protocols. This approach ensures that researchers can generate reliable, reproducible data, forming a self-validating foundation for advanced studies.

Molecular Identity and Computational Properties

A foundational understanding begins with the molecule's basic structural and electronically-derived attributes. These computed parameters provide an initial in silico assessment that guides subsequent experimental design.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1017779-62-2 | |

| Molecular Formula | C₁₀H₁₀F₂O₃ | Derived |

| Molecular Weight | 216.18 g/mol | Derived |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)F)CC(=O)O | Derived |

| Calculated LogP | 2.1 - 2.5 | Predicted |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicted[4] |

Solid-State Properties: Melting Point Analysis

The melting point is a critical first-line indicator of a compound's purity and identity. For crystalline solids, a sharp, well-defined melting range is indicative of high purity, whereas impurities typically depress the melting point and broaden the range.[5][6] This parameter also influences stability, solubility, and formulation processes.

Significance in Drug Development

-

Purity Assessment: A narrow melting point range (typically < 2°C) is a primary indicator of a pure compound.

-

Identification: As a unique physical constant, it serves as a key data point for compound verification.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will exhibit different melting points, impacting stability and bioavailability.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or similar device), a standard and reliable method in synthetic and analytical chemistry.

Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent will artificially depress the melting point.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm for optimal heat transfer.[6][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Heating (Scouting): Set the apparatus to heat rapidly to determine an approximate melting range. Observe the sample and note the temperature at which it liquefies.

-

Refined Measurement: Allow the apparatus to cool significantly. Prepare a new sample and set the apparatus to heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Reduce the heating rate to 1-2°C per minute. This slow ramp is crucial for ensuring thermal equilibrium between the sample, heating block, and thermometer, yielding an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

Visualization: Melting Point Determination Workflow

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

A Technical Guide to the Physicochemical Characterization of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid: Focus on Melting Point Determination

Abstract

This technical guide provides a comprehensive overview of the melting point of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a key intermediate in contemporary drug discovery. While a specific, experimentally determined melting point for this compound is not publicly documented, this guide establishes a predictive framework based on the analysis of structurally analogous compounds. We delve into the theoretical underpinnings of melting point as a critical physicochemical parameter, detail rigorous experimental protocols for its accurate determination, and discuss the influence of molecular structure on this property. This document is intended to serve as an essential resource for researchers, analytical scientists, and drug development professionals, enabling them to anticipate the physical properties of this compound and to establish robust quality control standards.

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the melting point of an active pharmaceutical ingredient (API) or intermediate is a fundamental physical property that provides critical insights into its purity, identity, and crystalline structure. A sharp and well-defined melting point range is often indicative of a highly pure compound, whereas a broad melting range typically suggests the presence of impurities, which can depress and widen the melting point. For a compound such as this compound, understanding its melting point is crucial for:

-

Quality Control: Establishing a key specification for batch release and ensuring consistency in manufacturing.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points.

-

Formulation Development: The melting point influences solubility and dissolution rates, which are critical for bioavailability.

-

Process Chemistry: Guiding the selection of appropriate drying temperatures and storage conditions.

This guide will provide the necessary theoretical and practical framework for scientists working with this compound to accurately determine and interpret its melting point.

Physicochemical Properties and Structural Analysis

The molecular structure of this compound dictates its physicochemical properties. The presence of the carboxylic acid moiety, the aromatic ring, the two fluorine atoms, and the ethoxy group all contribute to its intermolecular forces and, consequently, its melting point.

Table 1: Experimentally Determined Melting Points of Structurally Related Compounds

| Compound Name | Structure | Melting Point (°C) |

| 2,4-Difluorophenylacetic acid | 115-118[1][2] | |

| 2,3-Difluorophenylacetic acid | 115.0-122.0[3] | |

| 4-Ethoxyphenylacetic acid | 86-91[4] | |

| 2,4,5-Trifluorophenylacetic acid | 121-125[5] |

Structural Contribution to Melting Point:

-

Carboxylic Acid Group: The carboxylic acid moiety is capable of strong hydrogen bonding, forming dimers that significantly increase the energy required to break the crystal lattice, thus leading to a relatively high melting point.

-

Phenyl Ring: The planar phenyl ring allows for π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal structure.

-

Difluoro Substitution: The two fluorine atoms on the phenyl ring have a dual effect. Their high electronegativity leads to strong dipole-dipole interactions. Furthermore, the substitution pattern influences the overall molecular symmetry and packing efficiency in the crystal lattice. As seen in Table 1, the difluoro-substituted compounds have significantly higher melting points than the ethoxy-substituted analogue.

-

Ethoxy Group: The ethoxy group introduces some flexibility and can disrupt the crystal packing efficiency compared to a simpler substituent. The data for 4-Ethoxyphenylacetic acid, with a melting point of 86-91°C, suggests that the ethoxy group may lower the melting point in comparison to the difluorinated analogues[4].

Based on this analysis, it is reasonable to predict that the melting point of This compound will likely fall within a range influenced by these competing factors, plausibly between 90°C and 120°C. However, precise experimental determination is imperative.

Experimental Workflow for Accurate Melting Point Determination

The accurate determination of a melting point is a self-validating process that relies on a calibrated instrument and a pure sample. The following workflow outlines the necessary steps to ensure trustworthy and reproducible results.

Diagram 1: Workflow for Melting Point Determination

Caption: A logical workflow for the accurate determination of a compound's melting point.

Step 1: Sample Purification and Purity Verification

Impurities can significantly depress and broaden the melting point range. Therefore, it is critical to ensure the sample is of high purity before measurement.

Protocol for Sample Purification (Recrystallization):

-

Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol for Purity Analysis (High-Performance Liquid Chromatography - HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for acidic compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 264 nm.

-

Sample Preparation: Prepare a stock solution of the sample in methanol at approximately 1 mg/mL and dilute with the mobile phase to a working concentration of 0.1 mg/mL.

-

Data Analysis: Calculate the purity using the area normalization method. The sample should be >99% pure for accurate melting point determination.

Step 2: Melting Point Measurement (Capillary Method)

The capillary melting point method is the most common and reliable technique.

Protocol for Capillary Melting Point Determination:

-

Instrument Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with known melting points that bracket the expected melting point of the sample.

-

Sample Preparation: The purified sample must be completely dry. Grind the crystalline sample into a fine, uniform powder.

-

Capillary Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the tube gently on a hard surface.

-

Measurement:

-

Place the packed capillary into the heating block of the apparatus.

-

Use a rapid heating rate (e.g., 10-20 °C/min) to quickly approach the expected melting point.

-

Once within 20-30 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting point range.

-

-

Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Trustworthiness and Self-Validation

The integrity of the reported melting point is established through a system of self-validation built into the experimental design.

Diagram 2: The Triangle of Trustworthiness in Melting Point Determination

Caption: The three pillars ensuring a trustworthy melting point measurement.

A sharp melting range (e.g., < 2 °C) is an intrinsic validation of sample purity. If the measured melting point is broad, it indicates the need for further purification. The use of certified reference standards ensures the accuracy of the instrument's temperature measurement, removing instrumental bias. Adherence to a slow, controlled heating rate ensures that the recorded temperature accurately reflects the true melting point of the sample.

Conclusion

While a definitive melting point for this compound is not yet established in the literature, this guide provides a robust framework for its prediction and experimental determination. By understanding the contributions of its constituent functional groups and by applying the rigorous, self-validating protocols outlined herein, researchers can confidently determine this critical physicochemical parameter. An accurate melting point is a cornerstone of chemical characterization, ensuring the quality, consistency, and reliability of this important pharmaceutical intermediate in all stages of research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.

- Analytical Method Summaries. (2022).

- Analytical Method Summaries. (2023).

- Analytical Method Summaries. (2021).

- PubChem. (n.d.). 2-(2,4-Difluorophenoxy)acetic acid.

- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.

- Google Patents. (n.d.). CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid.

- PubChem. (n.d.). 2-Methyl-2-butene.

- Cheméo. (n.d.). Chemical Properties of 2-Butene, 2-methyl- (CAS 513-35-9).

- SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry.

Sources

- 1. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4-二氟苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,3-Difluorophenylacetic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Ethoxyphenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: A Framework for Determining the Solubility of 2-(4-Ethoxy-2,3-difluorophenyl)acetic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry to formulation and bioavailability. This guide focuses on 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a fluorinated aromatic carboxylic acid with potential significance as a pharmaceutical intermediate. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its systematic determination. We present a detailed, field-proven protocol for equilibrium solubility measurement using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. The underlying principles governing solubility are discussed, and the rationale behind each experimental step is explained to ensure robust and reproducible data generation. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, offering a self-validating methodology to characterize the solubility profile of this compound and similar molecules.

Introduction: The Critical Role of Solubility Profiling

This compound is a complex organic molecule featuring a difluorinated phenyl ring, an ethoxy group, and a carboxylic acid moiety. Its structure suggests its potential use as a key intermediate in the synthesis of complex pharmaceutical agents, possibly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib, which also contains a substituted phenyl structure.[1][2][3][4] The successful transition of such an intermediate from laboratory-scale synthesis to commercial manufacturing hinges on a thorough understanding of its physical properties, chief among them being solubility.

Solubility data is not merely an academic parameter; it is the cornerstone of rational process development and formulation design.[5][6]

-

For the Process Chemist: Knowledge of solubility in various organic solvents is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, controlling polymorph formation, and maximizing yield.

-

For the Formulation Scientist: Understanding a compound's solubility profile is the first step in designing a viable dosage form. Poor solubility can lead to low bioavailability, making an otherwise potent drug therapeutically ineffective.[7] Solubility data guides the selection of excipients, the development of advanced formulations (e.g., amorphous solid dispersions), and salt selection strategies.[5][8]

This guide, therefore, presents an authoritative, step-by-step methodology for experimentally determining the equilibrium solubility of this compound across a panel of relevant organic solvents.

Guiding Principles: Predicting Solubility Behavior

The fundamental principle of "like dissolves like" provides a qualitative framework for predicting solubility.[9] The structure of this compound offers several clues to its expected behavior:

-

Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents (e.g., alcohols like methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone).

-

Difluorophenyl Ring: The aromatic ring is inherently nonpolar. The highly electronegative fluorine atoms add polarity but also increase hydrophobicity.

-

Ethoxy Group (-OCH₂CH₃): This group adds some lipophilicity and can act as a hydrogen bond acceptor.

The interplay between the polar carboxylic acid head and the relatively nonpolar, fluorinated aromatic tail makes the molecule's solubility highly dependent on the solvent's specific properties. We can anticipate moderate to good solubility in polar organic solvents, while solubility in highly nonpolar solvents like hexane or toluene may be limited.

Experimental Protocol: The Equilibrium Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic solubility limit.[5][8][10] The objective is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring that the maximum amount of the solute has dissolved.[10]

Required Materials and Equipment

-

Compound: this compound (solid, high purity).

-

Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Dimethyl Sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes (1 mL or 2 mL)

-

Syringe filters (0.22 µm or 0.45 µm, chemically inert, e.g., PTFE)[9]

-

Volumetric flasks and pipettes for dilutions

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5]

-

Step-by-Step Experimental Workflow

The protocol described is a self-validating system, incorporating controls and checks to ensure data integrity.

-

Preparation of the Solid:

-

Rationale: Ensuring an excess of solid material is crucial to guarantee that the solution reaches saturation. A significant excess ensures that equilibrium is not limited by the amount of available solute.[5]

-

Procedure: Add an excess amount of this compound (e.g., 10-20 mg) to a pre-weighed glass vial. The exact mass should be recorded. Ensure the amount is visibly in excess of what is expected to dissolve.

-

-

Solvent Addition:

-

Rationale: Accurate solvent volume is critical for calculating the final concentration.

-

Procedure: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial containing the solid. Record the solvent and the volume.

-

-

Equilibration:

-

Rationale: Reaching thermodynamic equilibrium is the most critical and time-consuming step.[10] Agitation ensures continuous interaction between the solid and the solvent. An incubation time of 24 to 48 hours is standard for most small molecules to ensure equilibrium is reached, especially for compounds with slow dissolution kinetics.[11] Temperature control is vital as solubility is temperature-dependent.

-

Procedure: Securely cap the vials. Place them on an orbital shaker set to a constant speed (e.g., 250 RPM) in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours.

-

-

Phase Separation:

-

Rationale: The undissolved solid must be completely removed to analyze the concentration of the solute in the saturated liquid phase accurately. Centrifugation pellets the majority of the solid, and subsequent filtration removes any remaining fine particulates.[9][12]

-

Procedure:

-

After the incubation period, allow the vials to stand undisturbed for at least 1 hour to permit sedimentation.

-

Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant using a syringe.

-

Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and filter the supernatant into a clean HPLC vial. This clear filtrate is the saturated solution.

-

-

-

Sample Dilution and Quantification:

-

Rationale: The concentration of the saturated solution may be too high for direct analysis by HPLC. A precise dilution is required to bring the concentration within the linear range of the calibration curve.

-

Procedure:

-

Perform an accurate serial dilution of the filtrate with the same solvent used for the experiment.

-

Analyze the diluted sample using a validated HPLC method.

-

Determine the concentration from a standard calibration curve prepared with known concentrations of this compound.

-

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. A structured table is the most effective way to present and compare the results. Researchers should use this template to log their findings.

Table 1: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Calculated Data |

| Ethanol | Polar Protic | Experimental Data | Calculated Data |

| Acetone | Polar Aprotic | Experimental Data | Calculated Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Calculated Data |

| Ethyl Acetate | Polar Aprotic | Experimental Data | Calculated Data |

| Dichloromethane | Nonpolar | Experimental Data | Calculated Data |

| Toluene | Nonpolar | Experimental Data | Calculated Data |

| Dimethyl Sulfoxide | Polar Aprotic | Experimental Data | Calculated Data |

Interpretation: High solubility in solvents like ethyl acetate or toluene could indicate good candidates for reaction media in synthetic steps. High solubility in solvents like acetone or methanol might suggest effective systems for purification via crystallization, potentially with the addition of a non-polar anti-solvent. For formulation, solvents in which the compound has low solubility are just as important to identify, as they can be used as anti-solvents in precipitation or crystallization processes.

Conclusion

References

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- PharmaTutor. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.

- Pharmaffiliates. (2025). Pharmaceutical Intermediates Celecoxib Explained For Beginners.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Arborpharmchem. (2025). Celecoxib Intermediates: Key Steps In Synthesis.

- SlideShare. (n.d.). Solubility & Method for determination of solubility.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ResearchGate. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study.

- PubMed. (2017). Equilibrium Solubility Measurement of Compounds With Low Dissolution Rate by Higuchi's Facilitated Dissolution Method. A Validation Study.

- National Institutes of Health. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach.

- Wikipedia. (n.d.). Celecoxib.

- ResearchGate. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor§.

- National Institutes of Health. (n.d.). Celecoxib.

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the ¹H NMR Spectroscopic Analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid

Abstract: This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(4-Ethoxy-2,3-difluorophenyl)acetic acid, a compound of interest in synthetic and medicinal chemistry. In the absence of a published reference spectrum, this document establishes an expert-predicted spectral analysis grounded in fundamental NMR principles and authoritative data. It details the expected chemical shifts, multiplicities, and coupling constants (both ¹H-¹H and ¹H-¹⁹F) for each proton environment within the molecule. Furthermore, this guide presents a self-validating, field-proven protocol for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

The Imperative of Structural Verification in Modern Chemistry

This guide focuses on this compound, a substituted phenylacetic acid derivative. The presence of multiple distinct functional groups—an ethoxy moiety, a difluoro-substituted aromatic ring, and a carboxylic acid—creates a unique and informative ¹H NMR spectrum. Understanding this spectrum is critical for confirming the identity and purity of the compound after synthesis. The introduction of fluorine atoms adds a layer of complexity and diagnostic power due to ¹H-¹⁹F spin-spin coupling, which provides definitive evidence of proximity between these nuclei.[2]

Predicted ¹H NMR Spectral Analysis

A predictive analysis, based on established chemical shift theory and known coupling constants, allows for a robust hypothesis of the expected spectrum. This proactive approach is essential for efficient spectral interpretation and for identifying any unexpected structural anomalies.

Molecular Structure and Proton Environments

The structure of this compound contains five chemically distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum.

Figure 1: Chemical structure of this compound with key proton environments labeled (a-f).

Ethoxy Group Protons: -O-CH₂(c)-CH₃(d)

The ethoxy group gives rise to two distinct signals that are coupled to each other.

-

Methylene Protons (c): These protons are adjacent to an oxygen atom, which is strongly electron-withdrawing, causing a downfield shift.[3] They are also adjacent to the three protons of the methyl group, which will split this signal into a quartet (q) according to the n+1 rule. The expected chemical shift is approximately δ 4.0 - 4.2 ppm .

-

Methyl Protons (d): These protons are in a standard alkyl environment but are influenced by the adjacent oxygen two bonds away. They are coupled to the two methylene protons, resulting in a triplet (t) . The expected chemical shift is approximately δ 1.3 - 1.5 ppm .

-

Coupling Constant: The coupling between these two groups of protons (³JHH) is typically around 7.0 Hz .[4]

Acetic Acid Methylene Protons: -CH₂(a)-COOH

The methylene protons of the acetic acid side chain are adjacent to both the aromatic ring and the carbonyl group.

-

Signal (a): This environment results in a downfield shift relative to a simple alkane. Because there are no adjacent protons, this signal is expected to be a singlet (s) .[5] Minor long-range coupling to the aromatic proton at C6 (⁵JHH) or the fluorine at C2 (⁵JHF) may cause slight broadening but is unlikely to produce resolved splitting. The expected chemical shift is approximately δ 3.6 - 3.8 ppm .[6]

Aromatic Protons: H-5(e) and H-6(f)

The analysis of the aromatic region is the most complex due to multiple coupling interactions, including strong heteronuclear ¹H-¹⁹F couplings.[2]

-

Proton H-6 (f): This proton is expected to be the most downfield of the two aromatic signals due to the deshielding effect of the adjacent C-CH₂COOH group. It will be coupled to:

-

Proton H-5: An ortho ¹H-¹H coupling (³JHH) of approximately 8-9 Hz .[7]

-

Fluorine F-2: An ortho ¹H-¹⁹F coupling (³JHF) of approximately 6-10 Hz .[8]

-

Fluorine F-3: A meta ¹H-¹⁹F coupling (⁴JHF) of approximately 4-6 Hz .[2] The resulting multiplicity will be a complex doublet of doublets of doublets (ddd) . Its predicted chemical shift is in the range of δ 7.0 - 7.2 ppm .

-

-

Proton H-5 (e): This proton is ortho to the electron-donating ethoxy group, which will shift it slightly upfield relative to H-6. It will be coupled to:

-

Proton H-6: An ortho ¹H-¹H coupling (³JHH) of approximately 8-9 Hz .[7]

-

Fluorine F-3: A meta ¹H-¹⁹F coupling (⁴JHF) of approximately 4-6 Hz .[2]

-

Fluorine F-2: A para ¹H-¹⁹F coupling (⁵JHF) which is typically small (<2 Hz ) and may not be resolved, potentially leading to signal broadening.[9] The expected multiplicity is a doublet of doublets (dd) , or a ddd if the para coupling is resolved. Its predicted chemical shift is in the range of δ 6.8 - 7.0 ppm .

-

Figure 2: Spin-spin coupling network for the aromatic protons of this compound.

Carboxylic Acid Proton: -COO H (b)

-

Signal (b): The proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to concentration, solvent, and temperature. It typically appears as a broad singlet (br s) far downfield, often between δ 10 - 12 ppm .[1] This signal will disappear upon shaking the sample with a drop of D₂O due to rapid proton-deuterium exchange, a classic diagnostic test.

Summary of Predicted Spectral Data

The predicted ¹H NMR data are summarized in the table below for a spectrum acquired in a standard solvent like CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H(a) -CH₂COOH | 3.6 - 3.8 | s | - | 2H |

| H(b) -COOH | 10.0 - 12.0 | br s | - | 1H |

| H(c) -O-CH₂ -CH₃ | 4.0 - 4.2 | q | ³JHH ≈ 7.0 | 2H |

| H(d) -O-CH₂-CH₃ | 1.3 - 1.5 | t | ³JHH ≈ 7.0 | 3H |

| H(e) Aromatic H-5 | 6.8 - 7.0 | dd or ddd | ³JHH ≈ 8-9, ⁴JHF ≈ 4-6 | 1H |

| H(f) Aromatic H-6 | 7.0 - 7.2 | ddd | ³JHH ≈ 8-9, ³JHF ≈ 6-10, ⁴JHF ≈ 4-6 | 1H |

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, reproducible NMR data. This protocol is designed to be a self-validating system, minimizing common sources of error.

Materials and Reagents

-

Sample: this compound (5-15 mg).

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D.

-

Internal Standard (Optional): Tetramethylsilane (TMS) for CDCl₃.

-

NMR Tube: High-precision 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[10]

-

Glassware: Clean, dry Pasteur pipette and a small vial.

-

Filter: Small plug of cotton or glass wool.

Sample Preparation Workflow

The causality behind this workflow is to ensure a homogenous, particulate-free sample at an optimal concentration, which is critical for proper magnetic field shimming and achieving high spectral resolution.[11][12]

Figure 3: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

These parameters are starting points for a standard 400 or 500 MHz spectrometer and should be optimized as needed.

-

Spectrometer Frequency: ≥ 400 MHz for ¹H.

-

Experiment: Standard 1D proton acquisition.

-